molecular formula C8H14BNO4S B13703109 4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid

4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid

Cat. No.: B13703109
M. Wt: 231.08 g/mol
InChI Key: XDNUTVNMHIJICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid is a sophisticated organoboron reagent designed for advanced heterocyclic chemistry and drug discovery research. This compound integrates multiple functional features: a boronic acid moiety essential for Suzuki-Miyaura cross-coupling reactions, a sterically tailored 4-isopropyl substituent to influence molecular packing and reactivity, and a robust 1-(methylsulfonyl) protecting group on the pyrrole nitrogen that enhances stability and modulates electronic properties . Its primary research value lies in its application as a key synthetic intermediate for constructing complex biaryl and heterobiaryl architectures, which are core structures in numerous pharmaceuticals and functional materials. The mechanism of action centers on the transmetalation step of the palladium-catalyzed Suzuki reaction. The boronic acid group of this reagent transfers its 3-pyrrolyl group to a palladium center that has been pre-complexed with an organic halide, forming a new carbon-carbon bond and generating a diversely substituted pyrrole system . The electron-withdrawing nature of the methylsulfonyl group (Ms) increases the stability of the boronic acid and can fine-tune the electron density of the pyrrole ring, potentially leading to improved reaction yields and selectivity . This makes it an invaluable building block for medicinal chemists exploring new chemical space in the development of kinase inhibitors, receptor modulators, and other therapeutic agents where the pyrrole scaffold is prevalent. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14BNO4S

Molecular Weight

231.08 g/mol

IUPAC Name

(1-methylsulfonyl-4-propan-2-ylpyrrol-3-yl)boronic acid

InChI

InChI=1S/C8H14BNO4S/c1-6(2)7-4-10(15(3,13)14)5-8(7)9(11)12/h4-6,11-12H,1-3H3

InChI Key

XDNUTVNMHIJICX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C=C1C(C)C)S(=O)(=O)C)(O)O

Origin of Product

United States

Biological Activity

4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic acid (C₈H₁₄BNO₄S) is a boronic acid derivative notable for its unique molecular structure, which includes a pyrrole ring substituted with an isopropyl group and a methylsulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in therapeutic development.

The compound has a molecular weight of 231.08 g/mol and is characterized by its ability to form reversible covalent bonds with diols. This property is significant for its interactions with various biomolecules, which can influence metabolic pathways and cellular processes related to diseases such as diabetes and cancer.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

  • Antioxidant Activity : Boronic acids, including this compound, have demonstrated antioxidant properties that can mitigate oxidative stress in biological systems.
  • Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly against cell lines such as MCF-7 .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For instance, it has shown moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase .
  • Protein Binding : Interaction studies indicate that the compound binds effectively to various proteins, which may play a role in its therapeutic effects. For example, it exhibits binding affinity to Bcl-2 and Bcl-xL proteins, which are critical in apoptosis regulation .

Research Findings

Recent studies have provided insights into the specific biological activities associated with this compound:

  • Antioxidant Studies : The antioxidant potential was assessed using methods such as ABTS cation radical scavenging and DPPH free radical scavenging. Results indicated an IC50 value of approximately 0.14 µg/mL for DPPH, highlighting its strong antioxidant capability .
  • Antibacterial Efficacy : Against Escherichia coli, the compound demonstrated effective inhibition at concentrations around 6.50 mg/mL, supporting its potential use in antibacterial formulations .
  • Cytotoxicity Against Cancer Cells : In vitro tests on MCF-7 cancer cell lines revealed a high cytotoxic effect with an IC50 of 18.76 µg/mL, indicating significant potential for anticancer applications .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic acidC₆H₁₀BNO₄SLacks isopropyl group; smaller size
N-Methylpyrrole-2-boronic acidC₅H₈BNO₂Different nitrogen position; simpler structure
1-(Triisopropylsilyl)pyrrole-3-boronic acidC₁₁H₁₅BNO₂SiContains silicon; used in different synthetic contexts

This table illustrates how the unique combination of functional groups in this compound enhances its reactivity and biological activity compared to other boronic acid derivatives.

Case Studies

Several case studies have explored the therapeutic potential of boronic acids, including this compound:

  • A study investigating boron-based compounds found that derivatives like this compound could be effective in formulations targeting oxidative stress-related conditions and bacterial infections .
  • Another research effort focused on evaluating the cytotoxicity of various boronic acids against cancer cell lines, confirming that compounds similar to this compound exhibit promising anticancer properties through apoptosis induction mechanisms .

Chemical Reactions Analysis

Functional Group Transformations

The methylsulfonyl group and boronic acid moiety enable diverse transformations under controlled conditions:

Sulfonyl Group Modifications

  • Acid-Catalyzed Cleavage : Treatment with hydrobromic acid (48% aq.) under reflux removes sulfonyl groups, generating pyridones or pyrroles (e.g., compound 50d in ). Subsequent reactions with POCl3 introduce chlorides (e.g., 50e ) for further functionalization .

  • Deuterium Exchange : Deuterated derivatives are synthesized via multistep sequences involving vinamidinium salts (e.g., D3-1 ) and bis-nucleophiles. For example, deuterated pyrazole D3-2 is obtained using N2H4- HCl in acetonitrile at 80°C .

Boronic Acid Reactivity

  • Protodeboronation : Under acidic conditions, the boronic acid group can be replaced by hydrogen, though this pathway is less common due to stabilization by the pyrrole ring’s electron-withdrawing substituents.

  • Oxidative Coupling : The boronic acid participates in enantiospecific couplings with aryl lithium species, mediated by reagents like DDQ. DFT studies indicate a single-electron transfer (SET) mechanism, with activation free energies (ΔG) as low as 2.5 kcal mol⁻¹ for benzylic substrates .

Cross-Coupling Reactions

The boronic acid group facilitates Suzuki-Miyaura and oxidative couplings:

Suzuki-Miyaura Coupling

  • Conditions : Typically requires Pd catalysts (e.g., Pd(PPh3)4), bases (K2CO3), and polar aprotic solvents (THF or DMF) at 60–90°C.

  • Scope : Couples with aryl halides to form biaryl products. Steric hindrance from the isopropyl group slows reactivity compared to less-substituted analogs .

Oxidative Coupling with DDQ

  • Mechanism : SET oxidation of the sp³ C–B bond generates radical intermediates, enabling coupling with furans or aromatic systems. For tertiary substrates, ΔG for SET is 4.7 kcal mol⁻¹ (vs. 3.7 kcal mol⁻¹ for SEAr pathways) .

  • Outcomes : Forms olefins (23 ) or heterocycles (e.g., pyrimidines) depending on the nucleophile .

Reaction Conditions and Yields

Key reactions are summarized below:

Reaction TypeConditionsProductsYield (%)Source
Sulfonyl Cleavage 48% HBr, reflux, 12 hPyridones (e.g., 50d )99
Chlorination POCl3, KPF6, DMF, 90°C, 2 hChlorinated derivatives58–96
Deuterium Labeling N2H4- HCl, CH3CN, 80°C, 12 hDeuterated pyrazoles (D3-2)25
Oxidative Coupling DDQ, −78°C, 30 minOlefins (e.g., 23 )60–85

Mechanistic Insights from DFT Studies

Computational analyses reveal critical factors governing reactivity:

  • HOMO Localization : In boronate complexes, the HOMO is localized on the furyl unit for secondary alkyl substrates, favoring SEAr pathways. For tertiary/benzylic substrates, HOMO shifts to the sp³ C–B bond, enabling SET oxidation .

  • Marcus Theory Modeling : Predicts ΔG of 2.5–4.7 kcal mol⁻¹ for SET, aligning with observed reaction rates. SEAr pathways dominate when ΔG < 3 kcal mol⁻¹ .

Limitations and Challenges

  • Steric Hindrance : The isopropyl group reduces coupling efficiency with bulky partners (e.g., ortho-substituted aryl halides).

  • Sensitivity to Acid : Prolonged exposure to strong acids leads to boronic acid decomposition or pyrrole ring opening.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-isopropyl-1-(methylsulfonyl)pyrrole-3-boronic acid and related compounds:

Compound Name Heterocycle Boronic Acid Position Substituents Molecular Weight (g/mol) Key Features
This compound Pyrrole 3 1-(methylsulfonyl), 4-isopropyl Not explicitly provided Electron-withdrawing sulfonyl group; steric hindrance from isopropyl
1-isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid Pyrazole 4 1-isopropyl, 3-methyl 168 Pyrazole core enhances stability; methyl group may increase electron density
Pyridine-4-boronic acid Pyridine 4 None (aromatic pyridine ring) 122.92 Electron-deficient ring; used in pharmaceutical intermediates
1-(Triisopropylsilyl)pyrrole-3-boronic acid Pyrrole 3 1-(triisopropylsilyl) 267.25 Bulky silyl group introduces steric hindrance

Reactivity in Cross-Coupling Reactions

  • In contrast, pyridine-4-boronic acid’s electron-deficient ring may enhance reactivity with electron-rich coupling partners .
  • Steric Effects : The isopropyl group in the target compound and the triisopropylsilyl group in 1-(triisopropylsilyl)pyrrole-3-boronic acid create steric barriers, which could reduce reaction rates but improve selectivity in crowded environments .

Physical and Chemical Properties

  • Solubility : Pyridine-4-boronic acid (MW 122.92) is smaller and likely more soluble in polar solvents than the target compound, whose methylsulfonyl and isopropyl groups may reduce solubility .
  • Stability: Pyrazole-based boronic acids (e.g., 1-isopropyl-3-methyl-1H-pyrazol-4-ylboronic acid) are known for their hydrolytic stability due to the pyrazole ring’s resonance stabilization .

Research Findings and Data

Key Observations from Literature :

Pyrazole boronic acids exhibit higher thermal stability than pyrrole analogs, making them preferable for high-temperature reactions .

Methylsulfonyl groups in pyrrole systems can enhance binding affinity in enzyme inhibition studies due to their strong electron-withdrawing nature .

Sterically hindered boronic acids, such as 1-(triisopropylsilyl)pyrrole-3-boronic acid, show improved regioselectivity in cross-couplings despite reduced reaction rates .

Preparation Methods

Miyaura Borylation of Pyrrole Precursors

Method Overview:

This method employs the Miyaura borylation reaction, a palladium-catalyzed process that directly converts aryl halides to boronic esters or acids.

Process Steps:

  • Step 1: Synthesis of a pyrrole derivative with a halogen substituent at the 3-position.
  • Step 2: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and base (potassium acetate or carbonate).
  • Step 3: Hydrolysis of the resulting boronate ester to the free boronic acid.

Advantages:

  • Mild reaction conditions.
  • High yields and regioselectivity.

Limitations:

  • Requires halogenated pyrrole precursors.
  • Sensitive to moisture and oxygen.

Functionalization of Pre-formed Pyrrole Boronic Acid Derivatives

Method Overview:

This approach involves starting from a commercially available or synthesized pyrrole boronic acid derivative, followed by functional group modifications to introduce the methylsulfonyl and isopropyl groups.

Process Steps:

  • Step 1: Synthesis of pyrrole core with boronic acid at the 3-position via established methods.
  • Step 2: Electrophilic substitution or nucleophilic addition to introduce the isopropyl group at the 4-position.
  • Step 3: Sulfonylation of the pyrrole nitrogen or other positions to install the methylsulfonyl group.

Advantages:

  • Allows for modular synthesis.
  • Suitable for late-stage functionalization.

Limitations:

  • Multi-step process.
  • Requires careful control to avoid undesired substitutions.

Summary Table of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Direct Hydroboration BH₃·THF, 9-BBN Low temperature, inert atmosphere Regioselectivity, simplicity Over-reduction risk
Halogenation + Borylation NBS/NIS, B₂pin₂ Palladium catalysis, mild conditions Functional group tolerance Additional halogenation step
Miyaura Borylation B₂pin₂, Pd catalyst Mild, room temperature High regioselectivity Requires halogenated precursor
Functionalization of Pyrrole Boronic Acid Commercial boronic acids Standard organic synthesis Modular, late-stage Multi-step synthesis

Research Discoveries and Data Insights

  • Mechanistic Understanding: Studies indicate that the transmetalation step in Suzuki–Miyaura coupling involving pyrrole boronic acids proceeds efficiently under mild conditions, especially when using activated boronic esters or acids prepared via palladium-catalyzed borylation (see Lennox and Lloyd-Jones, 2014).
  • Stability Considerations: Boronic acids derived from pyrroles exhibit sensitivity to oxidation; hence, protective strategies such as esterification (pinacol esters) are often employed during synthesis, with subsequent hydrolysis to obtain the free acid.
  • Advances in Catalysis: Recent research emphasizes the use of more stable boronate esters and organotrifluoroborates for improved handling and storage, facilitating the synthesis of complex pyrrole derivatives with boronic acid functionalities.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid to maximize yield and purity?

  • Methodological Answer: Synthesis typically involves sequential functionalization of the pyrrole core. First, introduce the methylsulfonyl group via sulfonation under controlled acidic conditions (e.g., H₂SO₄ or chlorosulfonic acid). Subsequent boronation using Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) requires anhydrous conditions and inert atmosphere to prevent boronic acid degradation. Monitor reaction progress via TLC or HPLC, and optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to boronating agent) to minimize byproducts .

Q. Which purification techniques are most effective for isolating this compound from byproducts?

  • Methodological Answer: Column chromatography with silica gel (60–120 mesh) and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) effectively separates the target compound from sulfonated impurities. For higher purity, recrystallization using a mixed solvent system (e.g., dichloromethane/hexane) is recommended. Confirm purity via HPLC (C18 column, methanol/buffer mobile phase) as described in pharmacopeial methods .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer: Use 1^1H NMR (400 MHz, DMSO-d₆) to verify the isopropyl group (δ 1.2–1.4 ppm, doublet) and methylsulfonyl moiety (δ 3.2–3.4 ppm, singlet). 11^{11}B NMR (128 MHz) should show a peak near δ 28–30 ppm for the boronic acid. FT-IR confirms sulfonyl (1350–1300 cm1^{-1}, S=O stretch) and boronic acid (3200–3400 cm1^{-1}, B-OH) functionalities. Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced Methodological Considerations

Q. How can discrepancies in NMR spectral data for this compound be systematically resolved?

  • Methodological Answer: Conflicting 1^1H NMR signals may arise from residual solvents, moisture, or tautomerism. Use deuterated solvents with minimal water content (e.g., DMSO-d₆ stored over molecular sieves). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Compare data with structurally analogous boronic acids (e.g., 4-isopropylphenylboronic acid, δ 7.4–7.6 ppm for aromatic protons) to identify deviations .

Q. What strategies mitigate boronic acid decomposition during Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer: Decomposition often occurs due to proto-deboronation or oxidation. Use degassed solvents (tetrahydrofuran or dioxane) and Pd catalysts (e.g., Pd(PPh₃)₄) under nitrogen. Additives like K₂CO₃ or CsF stabilize the boronate intermediate. Monitor reaction pH (6.5–7.5) to prevent acid-catalyzed degradation. Pre-functionalize the boronic acid as a trifluoroborate salt if prolonged storage is required .

Q. How to design stability-indicating HPLC methods to assess degradation products under accelerated conditions?

  • Methodological Answer: Subject the compound to stress testing (40°C/75% RH, acidic/basic/oxidative conditions). Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 6.8 g/L sodium acetate + 16.22 g/L sodium 1-octanesulfonate). Gradient elution (35–65% methanol over 20 min) resolves degradation products (e.g., hydrolyzed boronic acid or desulfonated pyrrole derivatives). Validate method specificity using spiked impurity standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.